
Oxalylmonoguanylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalylmonoguanylhydrazide is a chemical compound with the molecular formula C3H6N4O3 and a molecular weight of 146.1 g/mol. It is also known by its IUPAC name, 2-[2-(diaminomethylidene)hydrazinyl]-2-oxoacetic acid. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
The synthesis of oxalylmonoguanylhydrazide involves the reaction of oxalyl chloride with aminoguanidine bicarbonate . The reaction typically takes place in an organic solvent such as ethanol or methanol, under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques. Industrial production methods may involve scaling up this synthetic route while ensuring compliance with good manufacturing practices (GMP) and maintaining high purity standards.
Chemical Reactions Analysis
Oxalylmonoguanylhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding hydrazides and guanidine derivatives.
Scientific Research Applications
Oxalylmonoguanylhydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of oxalylmonoguanylhydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or proteins, thereby disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Oxalylmonoguanylhydrazide can be compared with other similar compounds such as:
Oxalyl dihydrazide: Similar in structure but lacks the guanidine moiety.
Aminoguanidine: Contains the guanidine group but differs in its overall structure.
Hydrazine derivatives: Share the hydrazine functional group but vary in their chemical properties and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H12N5O10P |
|---|---|
Molecular Weight |
417.22 g/mol |
IUPAC Name |
[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2,3-dioxocyclopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C12H12N5O10P/c13-11-15-8-2(9(22)16-11)14-1-17(8)10-4(19)3(18)7(26-10)12(5(20)6(12)21)27-28(23,24)25/h1,3-4,7,10,18-19H,(H2,23,24,25)(H3,13,15,16,22)/t3-,4+,7-,10+/m0/s1 |
InChI Key |
UBWNYTDAVGRMGJ-RCQZORRVSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C4(C(=O)C4=O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)C4(C(=O)C4=O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




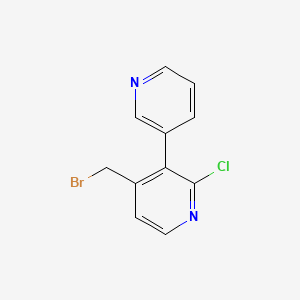
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
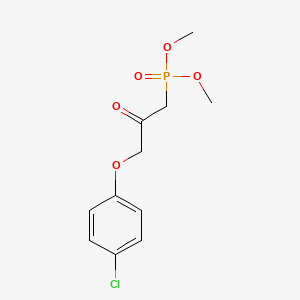
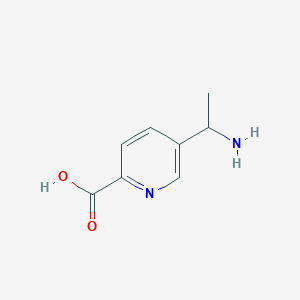
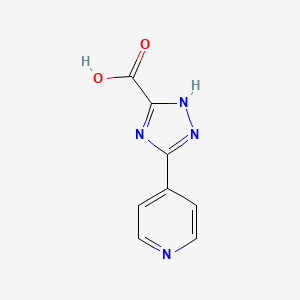
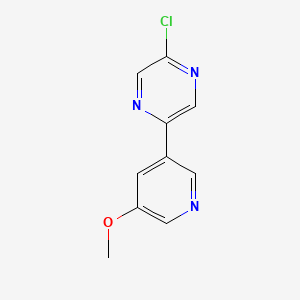
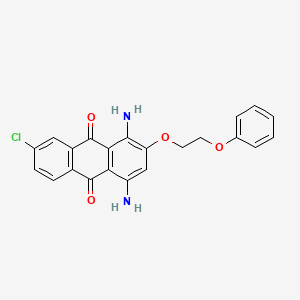
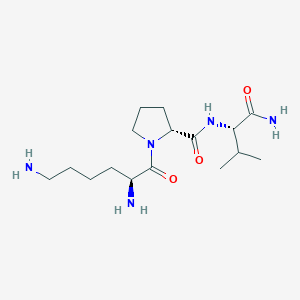
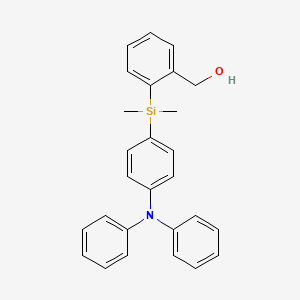
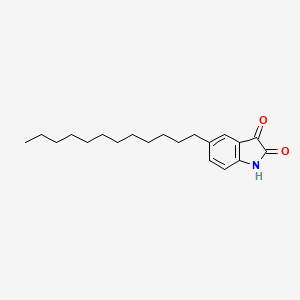
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)

